molecular formula C18H13Cl3N4OS B12034629 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone CAS No. 618880-29-8

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone

Cat. No.: B12034629
CAS No.: 618880-29-8
M. Wt: 439.7 g/mol
InChI Key: PXBIANDWWWPBAM-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone is a complex organic compound with a unique structure that includes a triazole ring, a pyridine ring, and a trichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the allyl and pyridinyl groups, and the attachment of the trichlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and pyridinyl group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3,4-trichlorophenyl)ethanone lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and biological effects due to the presence of the trichlorophenyl group.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

618880-29-8

Molecular Formula

C18H13Cl3N4OS

Molecular Weight

439.7 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone

InChI

InChI=1S/C18H13Cl3N4OS/c1-2-9-25-17(13-5-3-4-8-22-13)23-24-18(25)27-10-14(26)11-6-7-12(19)16(21)15(11)20/h2-8H,1,9-10H2

InChI Key

PXBIANDWWWPBAM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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